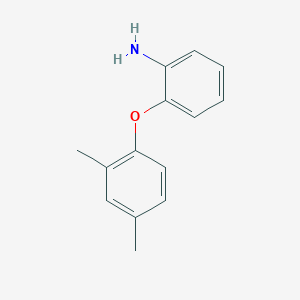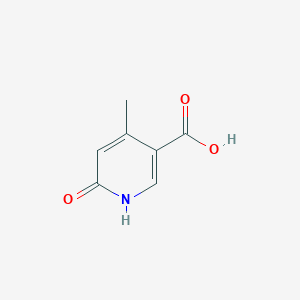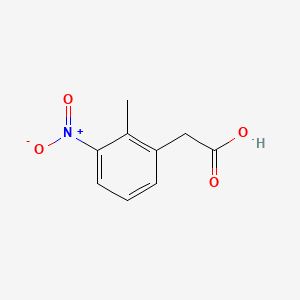
2-甲基-3-硝基苯乙酸
描述
2-Methyl-3-nitrophenylacetic acid is a chemical compound with the molecular formula C9H9NO4 . It has an average mass of 195.172 Da and a monoisotopic mass of 195.053162 Da .
Molecular Structure Analysis
The molecular structure of 2-Methyl-3-nitrophenylacetic acid consists of 9 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . The structure also includes a carboxylic acid group (COOH) and a nitro group (NO2) attached to the phenyl ring .Physical And Chemical Properties Analysis
2-Methyl-3-nitrophenylacetic acid has a density of 1.3±0.1 g/cm3, a boiling point of 377.6±27.0 °C at 760 mmHg, and a flash point of 168.1±12.2 °C . It has a molar refractivity of 48.7±0.3 cm3, a polar surface area of 83 Å2, and a molar volume of 145.0±3.0 cm3 .科学研究应用
在电化学传感中的应用
2-甲基-3-硝基苯乙酸已被用于开发电化学传感平台。沙阿等人(2017年)的一项研究描述了如何利用金-铜合金纳米颗粒修饰电极来检测硝基芳香毒素,包括2-甲基-3-硝基苯乙酸。这一应用展示了对环境污染物进行敏感检测的潜力(Shah et al., 2017)。
在光脱羧研究中的应用
另一项研究突出了2-甲基-3-硝基苯乙酸衍生物在光脱羧研究中的应用。重本等人(2021年)研究了使用m-硝基苯乙酸变体构建的锌光笼,包括2-甲基-3-硝基苯乙酸,以改善光脱羧性能。这项研究表明了该化合物在开发生物应用工具中的作用(Shigemoto et al., 2021)。
在分析化学中的作用
扬丘拉等人(2021年)进行了一项研究,重点关注2-甲基-3-硝基苯乙酸在分析化学中的应用。他们探索了分子印迹聚合物(MIP)方法用于确定氮氧化应激产物,特别是分析4-羟基苯乙酸转化。这展示了该化合物在开发选择性分析方法用于生物医学研究中的潜力(Janczura et al., 2021)。
在罗匹尼罗盐酸盐合成中的作用
在制药研究中,2-甲基-3-硝基苯乙酸被用于合成罗匹尼罗盐酸盐,一种用于治疗帕金森病的药物。钱(2007年)概述了合成过程,从2-甲基-3-硝基苯乙酸开始,展示了其在创造重要医学治疗方法中的作用(Qian, 2007)。
安全和危害
属性
IUPAC Name |
2-(2-methyl-3-nitrophenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-6-7(5-9(11)12)3-2-4-8(6)10(13)14/h2-4H,5H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWIOFILTAJJDLA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40543082 | |
| Record name | (2-Methyl-3-nitrophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40543082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-3-nitrophenylacetic Acid | |
CAS RN |
23876-15-5 | |
| Record name | 2-Methyl-3-nitrobenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23876-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Methyl-3-nitrophenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40543082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of 2-Methyl-3-nitrophenylacetic acid in pharmaceutical chemistry?
A1: 2-Methyl-3-nitrophenylacetic acid serves as a crucial building block in synthesizing various pharmacologically active compounds, particularly dopamine receptor agonists like ropinirole. [, , ]. These agonists are essential in treating conditions like Parkinson's disease by mimicking the action of dopamine in the brain.
Q2: Can you describe a specific synthetic route utilizing 2-Methyl-3-nitrophenylacetic acid to produce a dopamine receptor agonist?
A2: Certainly. One established route utilizes 2-Methyl-3-nitrophenylacetic acid to synthesize ropinirole hydrochloride. This multi-step process involves:
- Amidation: The acyl chloride reacts with dipropylamine to form an amide, specifically N,N-dipropyl-2-methyl-3-nitrophenethylamine. []
- Condensation, Hydrolysis, and Reduction: The resulting amine undergoes a series of reactions including condensation with oxalic acid diethyl ester, hydrolysis, and subsequent reduction to yield 2-nitro-6-[2-(dipropylamino)ethyl]phenylacetic acid. []
- Cyclization and Salt Formation: A final reduction step followed by cyclization and salt formation with hydrochloric acid yields the desired ropinirole hydrochloride. []
Q3: Have there been any studies on the structural characteristics of 2-Methyl-3-nitrophenylacetic acid?
A3: Yes, crystallographic studies have provided insights into the structure of 2-Methyl-3-nitrophenylacetic acid. The molecule exists as a centrosymmetric dimer in its crystal structure due to intermolecular hydrogen bonding between the carboxylic acid groups (O—H⋯O). [] This dimer formation can influence the compound's physical properties, such as melting point and solubility.
Q4: What alternative starting materials or synthetic routes exist for producing dopamine receptor agonists?
A4: Research has explored alternative synthetic approaches. For instance, 4-(β-aminoethyl)indolones, another class of dopamine receptor agonists, can be synthesized starting from 4-methoxybenzeneethanamine or 2-methyl-3-nitrophenylacetic acid. [] The choice of starting materials and synthetic route often depends on factors such as cost-effectiveness, yield, and the desired isomeric purity of the final compound.
Q5: What is the significance of understanding Structure-Activity Relationships (SAR) in this context?
A5: Investigating the SAR of 2-Methyl-3-nitrophenylacetic acid derivatives and related compounds is crucial for optimizing the potency and selectivity of dopamine receptor agonists. [] By systematically modifying the structure and evaluating the resulting changes in biological activity, researchers can identify essential structural features that contribute to the desired pharmacological effect. This knowledge paves the way for designing and synthesizing new and improved therapeutics for conditions like Parkinson's disease.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

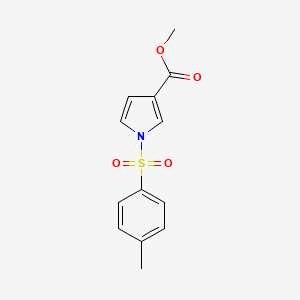

![4-Chloro-5,6-dimethylfuro[2,3-d]pyrimidine](/img/structure/B1355190.png)

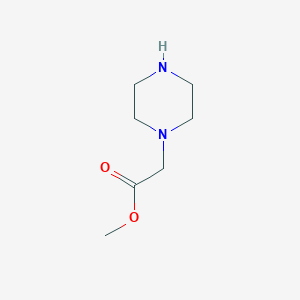
![Methyl thieno[3,2-b]pyridine-6-carboxylate](/img/structure/B1355196.png)
![2-methylfuro[3,2-c]pyridin-4(5H)-one](/img/structure/B1355201.png)


![Pyrazolo[1,5-a]pyridin-2-ol](/img/structure/B1355211.png)

